molecular formula C13H22N4 B1432426 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine CAS No. 1511394-11-8

4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Cat. No.: B1432426
CAS No.: 1511394-11-8
M. Wt: 234.34 g/mol
InChI Key: NCFHJUYGATYFLD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine. This nomenclature reflects the hierarchical naming conventions established by the International Union of Pure and Applied Chemistry, where the piperidine ring serves as the principal functional group, numbered from the nitrogen atom. The substituent consists of a methylene group connecting to a triazole ring system, which itself bears a cyclopentyl substituent at the 4-position of the triazole ring.

The structural representation reveals a molecule composed of three distinct cyclic components arranged in a linear fashion. The piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles, while the 1,2,4-triazole ring maintains its characteristic planar geometry due to the aromatic nature of the five-membered ring system. The cyclopentyl group attached to the triazole nitrogen exhibits conformational flexibility, with the ability to adopt envelope or half-chair conformations depending on environmental conditions and intermolecular interactions.

The three-dimensional arrangement of these components creates specific spatial relationships that influence the compound's reactivity patterns and potential biological activity. The methylene linker provides conformational flexibility between the piperidine and triazole systems, allowing for rotational freedom around the carbon-carbon bond while maintaining the overall structural integrity of the molecule.

Molecular Formula and Weight Analysis

The molecular formula of 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is established as C₁₃H₂₂N₄, indicating the presence of thirteen carbon atoms, twenty-two hydrogen atoms, and four nitrogen atoms. This composition reflects the substantial nitrogen content characteristic of compounds containing both piperidine and triazole functionalities, with nitrogen representing approximately 23.9% of the total molecular weight.

The molecular weight is precisely calculated as 234.34 grams per mole, positioning this compound within the range typical of small to medium-sized organic molecules suitable for pharmaceutical applications. The molecular weight distribution across the constituent elements demonstrates the predominance of carbon and hydrogen atoms, which comprise the cyclic framework and aliphatic substituents, while the nitrogen atoms contribute significantly to the overall polarity and potential hydrogen bonding capabilities of the molecule.

Property Value Percentage of Total
Carbon atoms 13 66.7% by mass
Hydrogen atoms 22 9.5% by mass
Nitrogen atoms 4 23.9% by mass
Molecular weight 234.34 g/mol -

The elemental composition analysis reveals a relatively high hydrogen-to-carbon ratio of 1.69, indicating a predominantly saturated hydrocarbon framework with limited unsaturation confined to the aromatic triazole ring system. This structural characteristic suggests favorable solubility properties in both polar and nonpolar solvents, depending on the specific environmental conditions and pH.

Simplified Molecular Input Line Entry System Notation and Stereochemical Considerations

The Simplified Molecular Input Line Entry System notation for 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is represented as C1CCC(C1)N2C=NN=C2CC3CCNCC3. This linear notation provides a complete description of the molecular connectivity, starting from the cyclopentyl ring and proceeding through the triazole system to the terminal piperidine ring.

The Simplified Molecular Input Line Entry System string reveals several important structural features that influence the compound's three-dimensional geometry. The notation C1CCC(C1) describes the five-membered cyclopentyl ring with its characteristic flexibility, while N2C=NN=C2 represents the aromatic triazole ring system with alternating single and double bonds. The methylene bridge is indicated by CC3, and the piperidine ring concludes the structure as CCNCC3, demonstrating the six-membered saturated heterocycle.

Stereochemical considerations for this compound primarily involve the conformational preferences of the individual ring systems and the rotational freedom around the methylene linker. The piperidine ring exhibits typical chair-boat conformational equilibrium, with the chair form being energetically favored under normal conditions. The cyclopentyl ring demonstrates envelope and half-chair conformations with relatively low interconversion barriers, contributing to the overall conformational flexibility of the molecule.

The triazole ring maintains planarity due to its aromatic character, serving as a rigid structural element that influences the overall molecular geometry. The substitution pattern at the 4-position of the triazole ring and the 4-position of the piperidine ring creates a specific spatial arrangement that may be crucial for biological activity and chemical reactivity patterns.

Chemical Abstracts Service Registry Number and Alternative Identifiers

Properties

IUPAC Name

4-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-4-12(3-1)17-10-15-16-13(17)9-11-5-7-14-8-6-11/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFHJUYGATYFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-cyclopentyl-4H-1,2,4-triazole Intermediate

The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazines and formamide or amidines under catalytic or microwave-assisted conditions. The cyclopentyl substituent can be introduced either by starting with cyclopentyl-substituted hydrazines or by subsequent alkylation.

  • General Cyclization : Reaction of hydrazine derivatives with formamide or nitrile precursors under heating or microwave irradiation yields the 1,2,4-triazole core.
  • Copper-catalyzed Coupling : Amidines and trialkyl amines react in the presence of copper(II) catalysts and bases (e.g., K3PO4) to afford 1,3-disubstituted 1,2,4-triazoles efficiently.

Linking the Triazole to Piperidine

The linkage of the triazole ring to the piperidine moiety is achieved through alkylation or coupling reactions:

  • Alkylation Reaction : A halomethyl derivative of the triazole (e.g., bromomethyl or chloromethyl substituted triazole) is reacted with piperidine under basic conditions to form the methylene bridge.
  • Coupling Reactions : Alternative coupling strategies may involve transition-metal catalysis or nucleophilic substitution, depending on functional groups present.

Representative Synthetic Route

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 Cyclopentyl hydrazine or cyclopentyl nitrile Formamide, heat or microwave irradiation 4-cyclopentyl-4H-1,2,4-triazole Formation of triazole ring
2 4-cyclopentyl-4H-1,2,4-triazole Halogenation (e.g., bromination) 4-(halomethyl)-4-cyclopentyl-1,2,4-triazole Introduction of reactive site for alkylation
3 4-(halomethyl)-4-cyclopentyl-1,2,4-triazole + piperidine Base (e.g., K2CO3), solvent (e.g., DMF), heat 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine Alkylation to link piperidine

Research Findings and Optimization Parameters

  • Catalysts and Bases : Copper(II) catalysts enhance the formation of the triazole ring in amidine coupling reactions, while bases like potassium carbonate or potassium phosphate facilitate alkylation steps.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation to ensure solubility and reaction efficiency.
  • Temperature : Elevated temperatures (80–120 °C) are often required for cyclization and alkylation steps, with microwave irradiation offering reduced reaction times.
  • Purification : Crude products are typically purified by recrystallization or chromatographic techniques.

Summary Table of Preparation Parameters

Parameter Typical Range/Choice Effect on Synthesis
Catalyst Cu(II) salts (e.g., CuSO4) Enhances triazole ring formation
Base K3PO4, K2CO3 Facilitates alkylation and coupling
Solvent DMF, DMSO Improves solubility and reaction rate
Temperature 80–120 °C Required for cyclization and alkylation
Reaction Time 1–6 hours Dependent on method (microwave reduces time)
Purification Chromatography, recrystallization Ensures product purity

Additional Notes on Related Compounds

  • Similar compounds with cyclopropyl or other alkyl substitutions on the triazole ring have been synthesized using analogous methods, confirming the versatility of the approach.
  • The 1,2,4-triazole scaffold is widely studied for its pharmacological properties, and synthetic routes are often optimized to improve yield and selectivity for drug development purposes.

Chemical Reactions Analysis

Types of Reactions

4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Similar triazole compounds have shown efficacy by forming hydrogen bonds with biological targets, enhancing their pharmacokinetic and pharmacological profiles.
  • Cytotoxicity : Studies have demonstrated that related compounds can induce cytotoxic effects in various human cancer cell lines, suggesting potential for therapeutic development against cancers.

2. Antimicrobial Properties

Triazole derivatives are also recognized for their antifungal and antibacterial activities. The compound may inhibit the growth of pathogenic microorganisms by disrupting their metabolic pathways, such as the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in bacteria and fungi.

Pharmacological Insights

1. Pharmacokinetics

The pharmacokinetic properties of 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine are influenced by its ability to form stable interactions with target proteins. This interaction can improve absorption, distribution, metabolism, and excretion (ADME) characteristics compared to traditional drugs.

2. Toxicological Studies

Understanding the toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest that while it exhibits beneficial pharmacological effects, further investigations are needed to evaluate its safety and toxicity in vivo.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityShowed significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study BAntimicrobial EffectsDemonstrated effective inhibition of fungal growth in vitro; potential as a lead compound for antifungal drug development .
Study CPharmacokineticsHighlighted improved bioavailability compared to similar compounds; suggests favorable ADME properties.

Mechanism of Action

The mechanism of action of 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Cyclopropyl vs. Cyclopentyl Substituents
  • Compound : Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) (CAS 1305712-63-3)
    • Molecular Formula : C₁₀H₁₆N₄·2ClH
    • Molecular Mass : 265.18 g/mol
    • Key Difference : The cyclopropyl group (three-membered ring) is smaller and more rigid than the cyclopentyl group (five-membered ring). This reduces steric hindrance but may limit lipophilicity and membrane permeability compared to the cyclopentyl analog .
Ethyl/Methyl vs. Cyclopentyl Substituents
  • Compound: 4-(5-{[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)piperidine Molecular Formula: C₁₃H₂₁N₇S Molecular Mass: 307.42 g/mol Key Difference: The ethyl and methyl substituents are linear alkyl groups, offering lower steric bulk than cyclopentyl.
Phenyl vs. Cyclopentyl Substituents

Linker and Functional Group Modifications

Thioether vs. Methylene Linkers
Branched vs. Cyclic Substituents

Pharmacological and Physicochemical Properties

  • Lipophilicity : Cyclopentyl substitution likely enhances lipophilicity compared to smaller substituents (e.g., cyclopropyl, methyl), improving blood-brain barrier penetration but possibly reducing aqueous solubility.
  • Antimicrobial Activity : Analogs with long alkyl chains (e.g., decylthio in ) show potent antifungal activity, suggesting that cyclopentyl’s balance of hydrophobicity and steric bulk may optimize antimicrobial efficacy .

Biological Activity

4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is a novel chemical compound that combines a piperidine ring with a triazole moiety. This unique structure has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : 4-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine
  • Molecular Formula : C13H22N4
  • CAS Number : 1511394-11-8
  • Molecular Weight : 234.34 g/mol

The biological activity of 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is largely attributed to its interaction with biological targets through hydrogen bonding. Similar triazole derivatives have demonstrated potential anticancer properties by inhibiting aromatase, an enzyme involved in estrogen biosynthesis. This inhibition can lead to reduced estrogen levels, which is particularly beneficial in hormone-sensitive cancers such as breast cancer.

Biochemical Pathways

  • Aromatase Inhibition : The compound may act as an aromatase inhibitor, thereby reducing estrogen synthesis.
  • Cytotoxic Activity : Studies suggest that derivatives of 1,2,4-triazole exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Pharmacological Properties

The pharmacokinetic profile of 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine indicates favorable absorption and distribution characteristics. Similar compounds have shown significant oral bioavailability and moderate clearance rates in vivo studies .

Table 1: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability (F)~31.8%
Clearance Rate82.7 ± 1.97 mL/h/kg
Toxicity (LD50)>2000 mg/kg in mice

Biological Activity Studies

Recent studies have highlighted the potential of 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine in various biological assays:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant growth inhibition against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values ranging from 0.87 to 12.91 μM.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 values between 1.75 and 9.46 μM.

These results suggest that the compound may be more effective than traditional chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values for these cell lines .

Study on Cytotoxic Effects

A recent study evaluated the cytotoxic effects of various triazole derivatives including 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine on MCF-7 cells. The findings indicated a marked increase in caspase activity (an apoptosis marker) in treated samples compared to controls. The compound demonstrated a selectivity index favoring cancer cells over normal cells .

Safety Profile Assessment

In a subacute toxicity study involving healthy mice administered high doses of the compound (up to 40 mg/kg), no significant adverse effects were reported. This suggests a favorable safety profile for further development .

Q & A

Basic Research: What are the recommended synthetic routes for preparing 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring. A common approach is:

Triazole Ring Formation : React cyclopentylamine with thiocyanate derivatives under controlled pH and temperature to generate the 4-cyclopentyl-4H-1,2,4-triazole core .

Piperidine Functionalization : Use nucleophilic substitution or reductive amination to introduce the piperidine moiety. For example, react the triazole intermediate with piperidine derivatives in the presence of a coupling agent like EDCI/HOBt .

Purification : Employ column chromatography (e.g., silica gel, eluting with CHCl₃/MeOH) and verify purity via HPLC (>98%) .

Basic Research: How should researchers characterize this compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the cyclopentyl group’s protons appear as a multiplet at δ 1.5–2.0 ppm, while the piperidine methylene group resonates near δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., C₁₄H₂₂N₄ requires m/z 246.19).
  • HPLC : Monitor purity with a C18 column and UV detection at 254 nm .

Advanced Research: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution steps .
  • Catalysis : Employ Pd/C or Raney nickel for hydrogenation steps to reduce byproducts .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify energy barriers. Tools like Gaussian or ORCA can optimize transition states .

Advanced Research: How should contradictory data between NMR and HPLC results be resolved?

Methodological Answer:

  • Repeat Analysis : Ensure sample preparation consistency (e.g., solvent, concentration).
  • 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals and confirm connectivity .
  • Spiking Experiments : Add a pure reference standard to the sample and re-run HPLC to check for co-elution .
  • Cross-Validation : Compare with alternative methods like IR spectroscopy or X-ray crystallography (if crystalline) .

Advanced Research: What strategies are effective for evaluating biological activity in vitro?

Methodological Answer:

  • Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., serotonin or dopamine receptors, given the piperidine moiety’s bioactivity) .
  • Enzyme Inhibition Studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Cell-Based Assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells using MTT assays, with IC₅₀ calculations .

Advanced Research: How can computational tools aid in designing derivatives with improved properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or GPCRs) .
  • ADMET Prediction : Employ SwissADME or pkCSM to optimize logP, solubility, and bioavailability. For instance, adding sulfonyl groups (as in ) may enhance solubility.
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Advanced Research: What is the impact of the cyclopentyl group on the compound’s reactivity and stability?

Methodological Answer:

  • Steric Effects : The bulky cyclopentyl group may hinder nucleophilic attacks at the triazole ring, reducing undesired side reactions. Compare with smaller substituents (e.g., methyl) to validate .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Cycloalkyl groups often enhance thermal stability compared to linear chains .
  • Oxidative Stability : Test under accelerated conditions (e.g., H₂O₂ exposure) to evaluate resistance to oxidation at the triazole-piperidine junction .

Advanced Research: How should researchers address stability challenges during storage?

Methodological Answer:

  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon to prevent hydrolysis .
  • Light Sensitivity : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) and use amber glass vials if photodegradation is observed .
  • pH-Dependent Stability : Assess stability in buffers (pH 3–9) to identify optimal handling conditions. Piperidine derivatives are prone to protonation in acidic media, affecting solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Reactant of Route 2
4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.